

# (1-13C)Aniline synthesis and characterization

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## Compound of Interest

Compound Name: (1--13~C)Aniline

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An in-depth technical guide on the synthesis and characterization of aniline, designed for researchers, scientists, and drug development professionals.

## Introduction

Aniline ( $C_6H_5NH_2$ ), also known as phenylamine or aminobenzene, is the simplest aromatic amine and a cornerstone of modern chemical synthesis.<sup>[1][2]</sup> It serves as a vital intermediate in the manufacturing of a wide array of products, including polyurethanes, rubber chemicals, dyes, explosives, plastics, and pharmaceuticals.<sup>[3][4][5]</sup> Its molecular structure consists of a phenyl group attached to an amino group.<sup>[1]</sup> Given its industrial significance and versatile reactivity, a thorough understanding of its synthesis and characterization is crucial for professionals in chemical research and drug development.<sup>[6][7]</sup>

This guide provides a comprehensive overview of the primary synthetic routes to aniline, detailed experimental protocols, and a multi-technique approach to its characterization, ensuring product identity, purity, and quality.

## Synthesis of Aniline

The industrial production of aniline is dominated by two main routes: the catalytic hydrogenation of nitrobenzene and the amination of phenol. The reduction of nitrobenzene is the most established and widely practiced method.<sup>[8][9]</sup>

## Reduction of Nitrobenzene

The most common method for aniline synthesis, both on an industrial and laboratory scale, is the reduction of a nitro group attached to a benzene ring.[10][11] This process can be achieved using several reducing agents and conditions.

- **Catalytic Hydrogenation:** This is the primary industrial method, where nitrobenzene is hydrogenated, typically in the vapor phase, in the presence of a metal catalyst such as nickel, palladium, or platinum at elevated temperatures (200–300 °C).[4][6][8] This method is clean and efficient.
- **Metal/Acid Reduction:** A classic and reliable laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[10][12][13] The reaction proceeds through the generation of hydrogen in situ, which reduces the nitro group. Iron is often preferred in industrial settings where cost is a factor.[14]

## Ammonolysis of Phenol

An alternative industrial route involves the reaction of phenol with ammonia at high temperatures and pressures over a solid catalyst, such as silica-alumina.[6][15][16] This vapor-phase amination is a direct method to produce aniline from a different, readily available starting material derived from the cumene process.[6]

## Table 1: Comparison of Aniline Synthesis Methods

Method	Reagents/Catalyst	Typical Conditions	Advantages	Disadvantages	Typical Yield
Catalytic Hydrogenation	Nitrobenzene, H <sub>2</sub> , Metal Catalyst (e.g., Ni, Pd/C)	200-300 °C, High Pressure	High yield, Clean process	Requires specialized high-pressure equipment	>98%[17]
Metal/Acid Reduction (Sn/HCl)	Nitrobenzene, Tin (Sn), Hydrochloric Acid (HCl)	Reflux, 80-100 °C	Robust, reliable for lab scale	Stoichiometric metal waste, complex workup	50-70%[14]
Ammonolysis of Phenol	Phenol, Ammonia (NH <sub>3</sub> ), Solid Acid Catalyst (e.g., Silica-Alumina)	High Temperature (>250 °C), Vapor Phase	Direct conversion from phenol	Harsh reaction conditions required[15]	~96% conversion[16]

## Experimental Protocol: Synthesis from Nitrobenzene (Sn/HCl Reduction)

This protocol details the laboratory-scale synthesis of aniline from nitrobenzene using granulated tin and concentrated hydrochloric acid.[12][14][18]

### Materials:

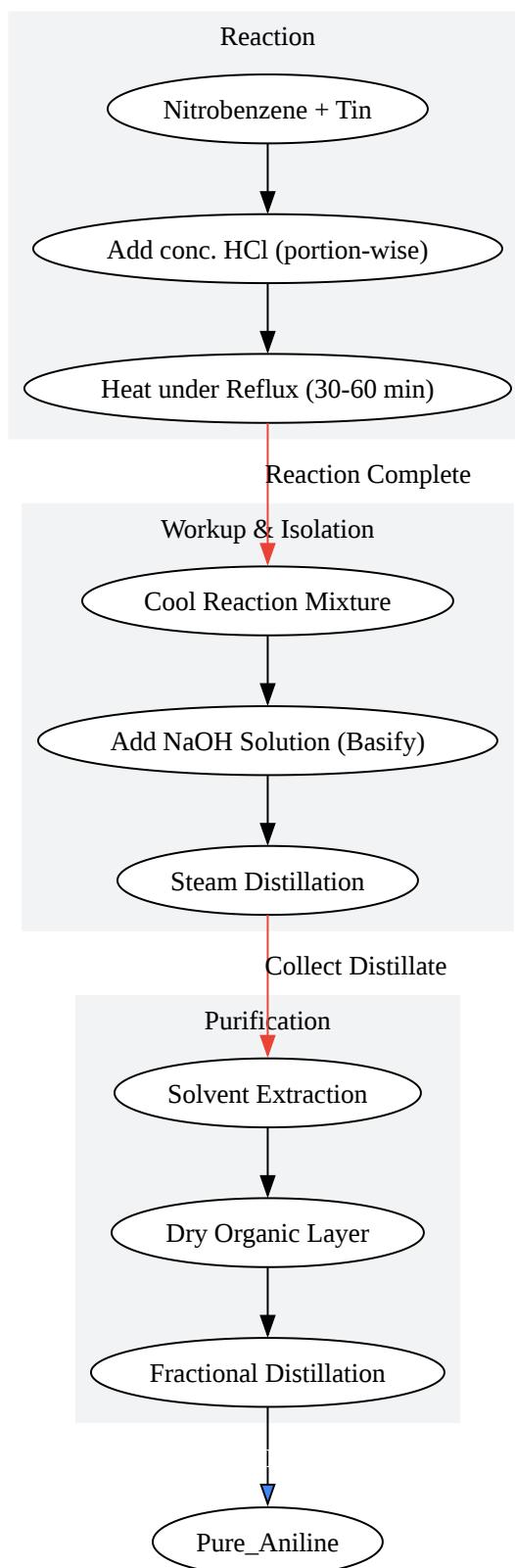
- Nitrobenzene (20.5 mL, 24.6 g)
- Granulated Tin (50 g)
- Concentrated Hydrochloric Acid (110 mL)
- Sodium Hydroxide (75 g in 150 mL water)
- Sodium Chloride

- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous Sodium Sulfate or Potassium Hydroxide (drying agent)

Procedure:

- Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, place 50 g of granulated tin and 24.6 g (20.5 mL) of nitrobenzene.[14]
- Addition of Acid: Add approximately 10 mL of concentrated HCl to the flask. Swirl the mixture. The reaction is exothermic and should become vigorous. If it does not start, gentle warming may be necessary.[14][19]
- Controlling the Reaction: Once the reaction begins, add the remaining HCl (100 mL) portion-wise through the condenser over about 30 minutes. Maintain a brisk reaction rate, but control excessive boiling by immersing the flask in a cold water bath as needed.[14]
- Completion of Reduction: After all the acid has been added, heat the mixture in a water bath or on a heating mantle for 30-60 minutes to ensure the reaction goes to completion. The odor of nitrobenzene should disappear.[12][14] A clear solution should form when a few drops are diluted with water.[14]
- Liberation of Aniline: Cool the flask to room temperature. Slowly and with cooling, add a solution of 75 g of NaOH in 150 mL of water until the solution is strongly alkaline. This will first precipitate tin hydroxides, which will then redissolve in the excess base, liberating the free aniline.[14][18]
- Isolation by Steam Distillation: Set up for steam distillation. Pass steam through the reaction mixture to distill the aniline. Aniline co-distills with water as a colorless or pale-yellow oil.[10][14] Collect the distillate until it is no longer milky.
- Purification:
  - Transfer the distillate to a separatory funnel. "Salt out" the dissolved aniline by saturating the aqueous layer with sodium chloride.[14]
  - Extract the mixture with a suitable organic solvent like diethyl ether.[14]

- Dry the combined organic extracts over anhydrous potassium hydroxide or sodium sulfate. Calcium chloride should not be used as it reacts with aniline.[14]
- Remove the solvent by distillation.
- Purify the crude aniline by fractional distillation, collecting the fraction that boils at approximately 184 °C.[14][20]

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## Characterization of Aniline

A multi-technique approach is essential for the unambiguous characterization of synthesized aniline, confirming its structure and assessing its purity.[\[21\]](#)

## Physical Properties

Aniline is a colorless to brownish oily liquid that darkens upon exposure to air and light.[\[20\]](#) It has a characteristic musty or fishy odor.[\[1\]](#)[\[2\]](#)

**Table 2: Physical Properties of Aniline**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub>	<a href="#">[1]</a>
Molar Mass	93.13 g/mol	<a href="#">[22]</a>
Appearance	Colorless to brownish oily liquid	<a href="#">[22]</a>
Boiling Point	184 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[20]</a> <a href="#">[22]</a>
Melting Point	-6 °C	<a href="#">[2]</a> <a href="#">[20]</a> <a href="#">[22]</a>
Density	1.022 g/mL at 20 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Slightly soluble in water; miscible with most organic solvents	<a href="#">[1]</a> <a href="#">[20]</a>

## Spectroscopic Characterization

Spectroscopic methods provide detailed information about aniline's molecular structure and functional groups.[\[21\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The spectrum shows distinct signals for the aromatic protons and the amine (-NH<sub>2</sub>) protons. The amine protons typically appear as a broad singlet, and its chemical shift

is dependent on solvent and concentration. Aromatic protons appear in the range of 6.5-7.5 ppm.[23][24][25]

- $^{13}\text{C}$  NMR: The spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Aniline exhibits characteristic N-H stretching absorptions (typically a doublet around 3350-3450  $\text{cm}^{-1}$ ) for the primary amine, N-H bending vibrations around 1620  $\text{cm}^{-1}$ , and C-N stretching near 1280  $\text{cm}^{-1}$ . Aromatic C-H and C=C stretching bands are also present.[21][26]
- UV-Vis Spectroscopy: As an aromatic amine, aniline exhibits UV absorption maxima shifted to longer wavelengths compared to benzene due to the interaction of the nitrogen lone pair with the aromatic pi system. A typical  $\lambda_{\text{max}}$  is observed around 280 nm.[23][27]
- Mass Spectrometry (MS): MS is used to determine the molecular weight. Aniline will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 93$ . The fragmentation pattern can provide further structural confirmation.[21]

**Table 3: Spectroscopic Data for Aniline**

Technique	Characteristic Data
$^1\text{H}$ NMR	~3.6 ppm (s, 2H, -NH <sub>2</sub> ); 6.7-7.2 ppm (m, 5H, Ar-H)
$^{13}\text{C}$ NMR	~115.1, 118.5, 129.1, 146.7 ppm
IR ( $\text{cm}^{-1}$ )	3430, 3350 (N-H stretch); 3050 (Ar C-H stretch); 1620 (N-H bend); 1600, 1500 (C=C stretch); 1275 (C-N stretch)
UV-Vis ( $\lambda_{\text{max}}$ )	~230 nm, 280 nm
Mass Spec ( $m/z$ )	93 ( $\text{M}^+$ ), 66

## Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of the synthesized aniline and quantifying any impurities.[21][28]

- Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful tool for purity analysis. It separates aniline from residual starting materials (nitrobenzene) and other volatile byproducts.[29][30]
- High-Performance Liquid Chromatography (HPLC): HPLC is an alternative method, particularly useful as it does not require derivatization for polar or thermolabile compounds. [5][28][31] A C18 column with a mobile phase of acetonitrile/water or methanol/water is commonly used.[21]

## Experimental Protocols: Characterization

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve 5-10 mg of the purified aniline in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.[21]
- Instrumentation: Use a 300-600 MHz NMR spectrometer.
- Data Acquisition: Acquire a standard  $^1\text{H}$  spectrum (16-64 scans) and a  $^{13}\text{C}$  spectrum.

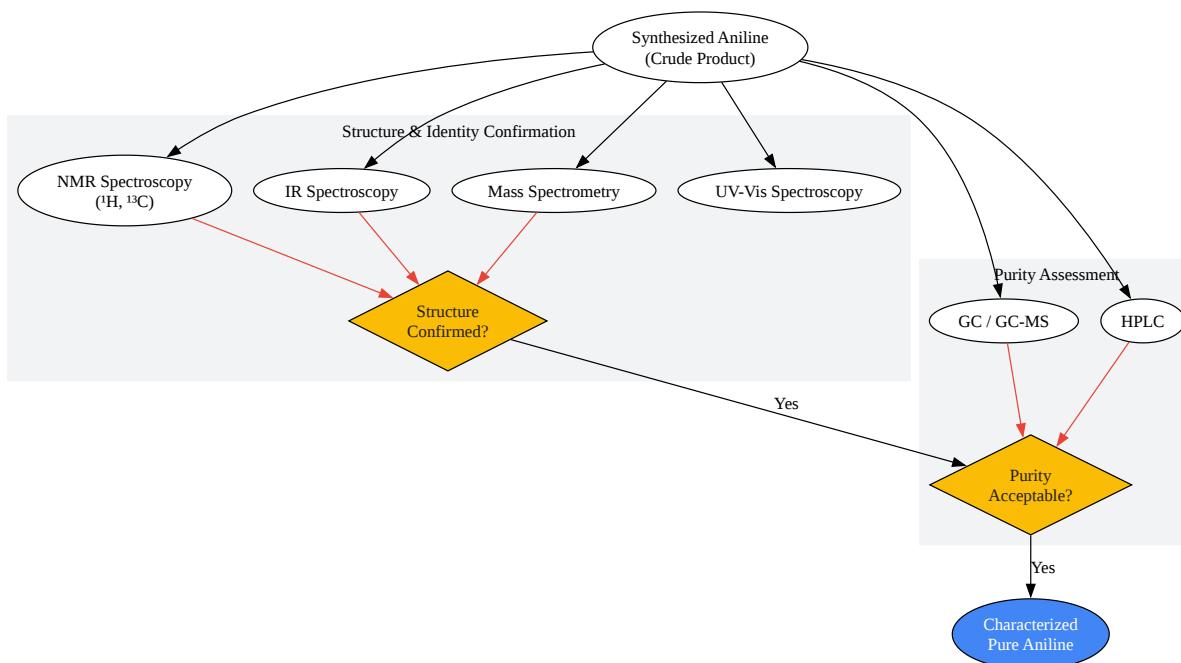
### Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of the neat liquid aniline between two NaCl or KBr plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample typically from 4000 to 400  $\text{cm}^{-1}$ .

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the aniline sample (~1 mg/mL) in a suitable solvent like dichloromethane or methanol.
- Instrumentation: GC system with a capillary column (e.g., SE-54) coupled to a mass spectrometer.[30]
- Conditions:

- Injector Temperature: 250 °C.[[21](#)]
- Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C. [[21](#)]
- Carrier Gas: Helium.[[21](#)]
- Detector: Mass Spectrometer scanning a mass range of 40-400 amu.

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## Conclusion

The synthesis of aniline, primarily through the reduction of nitrobenzene, is a fundamental process in organic chemistry with immense industrial relevance. For researchers and drug

development professionals, the ability to not only synthesize but also rigorously characterize this key intermediate is paramount. A systematic approach employing a combination of spectroscopic (NMR, IR, MS) and chromatographic (GC, HPLC) techniques ensures the production of high-purity aniline, suitable for subsequent applications in the synthesis of complex target molecules. The detailed protocols and workflows presented in this guide serve as a robust framework for the successful synthesis and quality control of aniline in a laboratory setting.

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